molecular formula C9H14N2O B129019 4-Ethoxy-6-methylbenzene-1,3-diamine CAS No. 141614-04-2

4-Ethoxy-6-methylbenzene-1,3-diamine

Cat. No. B129019
CAS RN: 141614-04-2
M. Wt: 166.22 g/mol
InChI Key: AYAKPRUPZTWPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-6-methylbenzene-1,3-diamine, also known as 4-Ethoxy-6-methylaniline or EMEDA, is an organic compound with the chemical formula C9H14N2O. It is a colorless to light yellow liquid with a faint odor and is used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and form covalent bonds with other molecules. It has been shown to react with various electrophiles, such as alkyl halides, acyl halides, and epoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. However, it has been reported to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine in lab experiments is its relatively low cost and easy availability. However, its use is limited by its potential toxicity and lack of information on its safety profile.

Future Directions

There are several future directions for research on 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the investigation of its potential applications in drug discovery and development. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine involves the reaction of 4-nitro-2-methylaniline with ethanol and hydrogen gas in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to obtain 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine.

Scientific Research Applications

4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds.

properties

CAS RN

141614-04-2

Product Name

4-Ethoxy-6-methylbenzene-1,3-diamine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-ethoxy-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3

InChI Key

AYAKPRUPZTWPLK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)N)N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)N

Origin of Product

United States

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